molecular formula C21H23N5O3 B4656943 methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No. B4656943
M. Wt: 393.4 g/mol
InChI Key: ZBWBCBKTPHRPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate, also known as MADITB, is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazine-based fluorescent dyes that have been extensively used in various biological and biochemical studies.

Scientific Research Applications

Methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has been extensively used in various scientific research applications, such as fluorescence microscopy, flow cytometry, and bioimaging. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has also been used to study the binding kinetics of proteins, DNA, and RNA. Furthermore, methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has been used as a sensor for the detection of metal ions and pH changes in biological systems.

Mechanism of Action

The mechanism of action of methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is based on its ability to bind to biological molecules such as proteins, DNA, and RNA. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a triazine-based fluorescent dye that can undergo fluorescence resonance energy transfer (FRET) upon binding to biological molecules. This FRET process results in a change in the fluorescence emission of methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate, which can be used to monitor the binding kinetics of the biological molecules.
Biochemical and Physiological Effects:
methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has been reported to have minimal toxic effects on living cells and can be used for long-term imaging studies. It has been shown to be stable under physiological conditions and can be used to monitor the intracellular distribution of biological molecules. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has also been used to study the cellular uptake and trafficking of nanoparticles.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate in lab experiments include its high sensitivity, selectivity, and stability. It can be used for real-time monitoring of biological processes in living cells. However, the limitations of using methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate include its limited solubility in aqueous solutions, which can affect its bioavailability. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can also be affected by environmental factors such as pH and temperature, which can affect its fluorescence emission.

Future Directions

There are several future directions for the use of methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate in scientific research. One potential application is in the development of biosensors for the detection of disease biomarkers. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can be used as a fluorescent probe for the detection of specific biomolecules in biological fluids such as blood and urine. Another potential application is in the development of targeted drug delivery systems. methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can be conjugated to nanoparticles or drugs to target specific cells or tissues. Furthermore, methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can be used in the development of new imaging techniques for the study of biological processes at the molecular level.

properties

IUPAC Name

methyl 4-[[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-4-26(5-2)20-23-19(22-16-9-7-6-8-10-16)24-21(25-20)29-17-13-11-15(12-14-17)18(27)28-3/h6-14H,4-5H2,1-3H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWBCBKTPHRPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)NC2=CC=CC=C2)OC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate
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methyl 4-{[4-anilino-6-(diethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.